

# A Comparative Guide to MC4171 and Other KAT8 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MC4171    |           |
| Cat. No.:            | B12396037 | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **MC4171** and other prominent inhibitors of K-acetyltransferase 8 (KAT8). The information is supported by experimental data to aid in the selection of appropriate chemical probes for studying KAT8 biology and its role in disease.

KAT8, also known as MOF (males absent on the first) or MYST1, is a histone acetyltransferase (HAT) that plays a crucial role in chromatin modification and gene regulation. It primarily catalyzes the acetylation of histone H4 at lysine 16 (H4K16ac), a modification associated with a more open chromatin structure and transcriptional activation. Dysregulation of KAT8 has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. This guide focuses on **MC4171**, a selective KAT8 inhibitor, and compares its performance with other known inhibitors.

### **Quantitative Performance of KAT8 Inhibitors**

The following table summarizes the in vitro potency of **MC4171** and other notable KAT8 inhibitors. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.



| Inhibitor               | Target               | IC50 (μM) | Selectivity<br>Notes                                                            | Reference |
|-------------------------|----------------------|-----------|---------------------------------------------------------------------------------|-----------|
| MC4171<br>(Compound 34) | KAT8                 | 8.1       | Selective over<br>KAT2B and<br>KAT3B.                                           | [1][2]    |
| Compound 19             | KAT8                 | 12.1      | Selective over KAT2B and KAT3B.                                                 | [2]       |
| Anacardic Acid          | Pan-HAT<br>inhibitor | 43        | Non-selective;<br>also inhibits<br>KAT2B, KAT3B<br>(p300), and<br>KAT5 (Tip60). | [2]       |
| MG149                   | KAT5/KAT8            | 15-47     | Dual inhibitor,<br>also targets<br>KAT5.                                        | [2]       |
| DC_M01_6                | KAT8                 | 7.7       | Selectivity over other KAT isoforms not fully evaluated.                        | [2]       |
| DC_M01_7                | KAT8                 | 6         | Selectivity over other KAT isoforms not fully evaluated.                        | [2]       |

## **Cellular Activity of KAT8 Inhibitors**

Beyond enzymatic inhibition, the antiproliferative activity of these compounds in cancer cell lines provides insight into their potential therapeutic applications.



| Inhibitor               | Cell Line                     | Cancer Type             | Antiproliferativ<br>e IC50 (μΜ) | Reference |
|-------------------------|-------------------------------|-------------------------|---------------------------------|-----------|
| MC4171<br>(Compound 34) | HCT116                        | Colorectal<br>Carcinoma | 25.3                            | [2]       |
| A549                    | Non-Small Cell<br>Lung Cancer | 38.2                    | [2]                             |           |
| U937                    | Acute Myeloid<br>Leukemia     | 18.5                    | [2]                             |           |
| Compound 19             | HCT116                        | Colorectal<br>Carcinoma | 35.1                            | [2]       |
| A549                    | Non-Small Cell<br>Lung Cancer | 45.7                    | [2]                             |           |
| U937                    | Acute Myeloid<br>Leukemia     | 22.4                    | [2]                             | -         |

### **Signaling Pathways and Experimental Workflows**

To understand the mechanism of action of KAT8 inhibitors, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to characterize them.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay CETSA Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to MC4171 and Other KAT8 Inhibitors for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12396037#mc4171-vs-other-kat8-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com